molecular formula C7H7ClHg B13815032 Chloro-m-tolylmercury CAS No. 5955-19-1

Chloro-m-tolylmercury

Cat. No.: B13815032
CAS No.: 5955-19-1
M. Wt: 327.17 g/mol
InChI Key: JYXGTTLIHJHMIQ-UHFFFAOYSA-M
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Description

. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-methylphenyl group. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro-m-tolylmercury can be synthesized through the reaction of 3-methylphenylmercury chloride with chlorine gas under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves the chlorination of 3-methylphenylmercury compounds in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloro-m-tolylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro-m-tolylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloro-m-tolylmercury exerts its effects involves the binding of the mercury atom to thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: Chloro-m-tolylmercury is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .

Properties

CAS No.

5955-19-1

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

chloro-(3-methylphenyl)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1

InChI Key

JYXGTTLIHJHMIQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[Hg]Cl

Origin of Product

United States

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